8-氟-2-萘酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

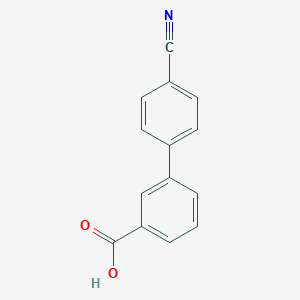

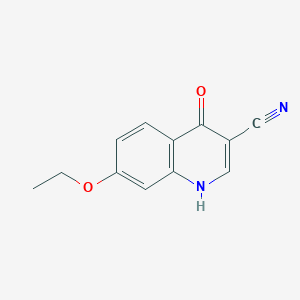

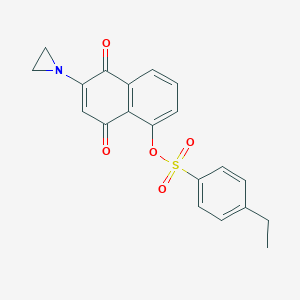

8-Fluoro-2-tetralone is a fluorinated derivative of tetralone, a compound that has garnered interest due to its potential applications in various fields of organic chemistry. The presence of the fluorine atom at the 8-position of the tetralone ring system is expected to influence the chemical reactivity and physical properties of the molecule, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of fluorinated tetralone derivatives, such as 8-Fluoro-2-tetralone, involves Claisen condensations and selective fluorinations. These methods have been employed to prepare a range of fluorinated indanone, tetralone, and naphthone derivatives with yields varying from 22 to 60% . Additionally, the synthesis of enantioselective 2-fluoro-2-aryl-1-tetralones has been achieved using cinchonine/selectfluor combinations, yielding products with excellent yields (up to >98%) and moderate to good enantioselectivity (up to 74%) . These methods highlight the potential for high-yield and enantioselective synthesis of fluorinated tetralones, including 8-Fluoro-2-tetralone.

Molecular Structure Analysis

The structural features of fluorinated tetralones have been explored using crystallographic methods. The results indicate that trifluoroacetylated ketones prefer a chelated cis-enol form, while fluorinated bindone products exist primarily as the cross-conjugated triketo form . This suggests that the introduction of fluorine atoms can significantly alter the preferred conformation and electronic distribution within the tetralone framework.

Chemical Reactions Analysis

The unique structural features of fluorinated tetralones, such as 8-Fluoro-2-tetralone, are expected to influence their reactivity in chemical reactions. The presence of fluorine can lead to unusual transformations, including novel one-pot syntheses and group exchange reactions . These reactions are not only of academic interest but also provide practical pathways for the synthesis of complex fluorinated molecules.

Physical and Chemical Properties Analysis

The introduction of fluorine into the tetralone ring system alters the physical and chemical properties of the molecule. Fluorine atoms are highly electronegative, which can affect the acidity, lipophilicity, and overall reactivity of the compound. While specific data on 8-Fluoro-2-tetralone's properties are not provided in the given papers, the general trends observed in fluorinated organic compounds suggest that such modifications can enhance the molecule's stability and potential biological activity .

科学研究应用

对耐药细胞系的抗增殖评估:一项研究通过钯催化的 α-芳基化反应合成了 α-芳基-α-萘酮和 α-氟-α-芳基-α-萘酮衍生物。对这些化合物针对具有不同耐药特性的乳腺癌和白血病细胞系的体外抗增殖作用进行了评估。某些化合物对两种癌症模型均表现出疗效,特别是对多药耐药细胞,凸显了它们在针对治疗耐受性癌症开发药物方面的潜力 (de Souza 等人,2021 年)。

3,3-二取代和螺2H,4H-苯并[e][1,2]噻嗪-1,1-二酮的简便构建:描述了构建 3,3-二取代和螺 2H,4H-苯并[e][1,2]噻嗪-1,1-二酮的新方法。这些方法包括 N-Boc-邻甲苯磺酰胺的甲基化,然后与各种酮反应。对产生的手性螺内酰胺磺酸盐进行了亲电不对称氟化的测试,证明了它们在不对称合成中的效用 (Liu 等人,2000 年)。

电化学生物反应器中的生物转化:在电化学生物反应器中评估了酵母细胞及其部分纯化酶将 6-溴-2-萘酮生物转化为 6-溴-2-萘醇的过程。研究表明,生物转化速率和产物形成受到底物浓度、生物质和电位的影响很大,为优化生物转化过程提供了见解 (Shin 等人,2001 年)。

酮的直接 α-氟化:对在不预先活化目标分子的情况下酮中 α-羰基位置的直接区域选择性氟官能化进行了研究。本研究利用了特定的氟原子转移试剂,展示了一种将 1-萘酮衍生物转化为其相应的 α-氟衍生物的方法,这在药物化学和药物合成中具有重要意义 (Stavber 等人,2003 年)。

作用机制

The tetralone and tetralone derivatives, including 8-Fluoro-2-tetralone, are used as crucial structural scaffolds of potential novel drugs targeted at multiple biological end-points . They can be used as parental scaffold and/or intermediate for the synthesis of a series of pharmacologically active compounds with a broad-spectrum of bioactivities .

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

属性

IUPAC Name |

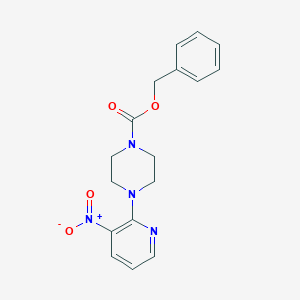

8-fluoro-3,4-dihydro-1H-naphthalen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCCLMXABWLNIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399774 |

Source

|

| Record name | 8-FLUORO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127169-82-8 |

Source

|

| Record name | 8-FLUORO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(27-Diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate](/img/structure/B142847.png)